2-[(Tert-butylamino)methyl]-4,6-dichlorophenol
Description
2-[(Tert-butylamino)methyl]-4,6-dichlorophenol (CAS No. 64922-36-7) is a chlorinated phenolic compound with the molecular formula C₁₂H₁₇NOCl₂ and a molecular weight of 262.175 g/mol . Structurally, it features a phenol ring substituted with chlorine atoms at the 4- and 6-positions and a tert-butylamino-methyl group at the 2-position. The compound is cataloged in chemical databases, indicating its relevance in synthetic or pharmacological research .
Properties
IUPAC Name |
2-[(tert-butylamino)methyl]-4,6-dichlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-11(2,3)14-6-7-4-8(12)5-9(13)10(7)15/h4-5,14-15H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPRKIQMGOCHIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC(=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butylamino)methyl]-4,6-dichlorophenol typically involves the reaction of 4,6-dichlorophenol with tert-butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Nucleophilic substitution: The tert-butylamine acts as a nucleophile, attacking the electrophilic carbon atom of the 4,6-dichlorophenol.
Catalysis: Catalysts such as palladium or other transition metals may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butylamino)methyl]-4,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms.
Substitution: The dichlorophenol ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.
Scientific Research Applications
2-[(Tert-butylamino)methyl]-4,6-dichlorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism by which 2-[(Tert-butylamino)methyl]-4,6-dichlorophenol exerts its effects involves interactions with specific molecular targets. The tert-butylamino group may interact with enzymes or receptors, modulating their activity. The dichlorophenol ring can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-[(tert-butylamino)methyl]-4,6-dichlorophenol, enabling a comparative assessment of their properties and applications:
IC87201: 2-((1H-Benzo[d][1,2,3]triazol-5-ylamino)methyl)-4,6-dichlorophenol
- Structure: Differs in the amino substituent, which is a benzotriazole group instead of tert-butyl.
- Biological Activity: Disrupts the PSD-95/nNOS interaction (IC₅₀ = 31 mM) . Exhibits anti-nociceptive effects in mice (EC₅₀ = 0.1 mg/kg, i.p.) and abolishes mechanical allodynia in rats at 50–100 nmol intrathecal doses .
- Significance: Demonstrates that amino group modifications can enhance neuropharmacological activity, though the tert-butyl derivative’s potency remains uncharacterized.
2,6-Dichlorophenol
- Structure: Lacks the amino-methyl substituent but shares chlorine atoms at the 2- and 6-positions.
- Biological Role : Acts as a sex pheromone in the lone star tick (Amblyomma americanum) .
- Environmental Note: Represents a rare example of an endogenous chlorinated compound in terrestrial animals, contrasting with exogenous halogenated phenols .
2,4-Dichlorophenol (2,4-DCP)
- Structure: Chlorine atoms at 2- and 4-positions; lacks amino substituents.
- Exhibits carcinogenic, mutagenic, and teratogenic effects, with H-migration degradation products showing higher aquatic toxicity than the parent compound .
- Contrast : The 4,6-dichloro configuration in the target compound may alter degradation pathways and toxicity profiles.
2-({(4-Aminophenyl)iminomethyl})-4,6-dichlorophenol
- Structure: Features an iminomethyl-4-aminophenyl group instead of tert-butylamino.
- Activity : Forms antimicrobial metal complexes (Co, Ni, Cu, Zn) with enhanced efficacy compared to the free ligand .
- Insight: Highlights the role of metal coordination in modulating bioactivity, a property unexplored in the tert-butylamino derivative.
Key Observations :
Amino Group Modifications: The benzotriazole substituent in IC87201 enhances neuropharmacological activity, whereas the tert-butyl group in the target compound may influence lipophilicity and metabolic stability.
Chlorine Positioning: 4,6-dichloro substitution (target compound) vs.
Environmental Impact: Unlike 2,4-DCP, the environmental persistence and degradation pathways of 4,6-dichlorophenol derivatives remain understudied but warrant investigation given structural parallels .
Biological Activity
2-[(Tert-butylamino)methyl]-4,6-dichlorophenol is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its toxicological effects, reproductive toxicity, genotoxicity, and other relevant biological interactions.
- Chemical Name : this compound
- Molecular Formula : C12H16Cl2N1O
- CAS Number : Not specified in the search results.
General Toxicity
Research indicates that this compound exhibits significant toxicity at elevated concentrations. In a study where rats were exposed to varying concentrations (0, 330, 1000, or 3000 ppm), significant increases in liver weights were observed at doses above 1000 ppm, indicating hepatotoxic effects. The no observable adverse effect level (NOAEL) was determined to be 330 ppm for non-reproductive organ effects .
Reproductive Toxicity
In a reproductive toxicity study conducted on Crj:CD(SD) rats, the compound was administered via oral gavage at doses ranging from 0 to 800 mg/kg bw/day. The results showed atrophy of the testes and a reduction in fertility at higher doses. The NOAEL for male reproductive toxicity was established at 12.5 mg/kg bw/day, while for females it was 50 mg/kg bw/day .
Genotoxicity
The genotoxic potential of the compound was evaluated through various assays. It was found to be non-genotoxic in several in vitro tests and one in vivo micronucleus assay. Specifically, it did not induce gene mutations in mammalian cells nor did it result in significant increases in micronucleated erythrocytes in treated mice .
Biological Activity Overview
| Biological Activity | Findings |
|---|---|
| Hepatotoxicity | Increased liver weights at doses >1000 ppm; NOAEL = 330 ppm |
| Reproductive Toxicity | Testicular atrophy; NOAEL = 12.5 mg/kg bw/day (males), 50 mg/kg bw/day (females) |
| Genotoxicity | Negative results in multiple assays; non-mutagenic |
Case Study: Reproductive Effects in Rats
In a controlled study involving Crj:CD(SD) rats over a period of approximately 50 days, male rats exhibited significant testicular atrophy when exposed to doses as low as 200 mg/kg bw/day. This study highlighted the compound's potential risks during reproductive development and indicated that prolonged exposure could lead to severe reproductive health issues .
Case Study: Liver Toxicity Assessment
Another study assessed the liver toxicity of the compound through a subchronic dietary exposure model. Male and female rats were fed diets containing the chemical for three months. Significant increases in liver weight were noted at doses above 1000 ppm, with histopathological examinations revealing lesions consistent with chemical-induced liver damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
